molecular formula C12H11NO5S B12670404 7-Acetamido-3-hydroxynaphthalene-1-sulphonic acid CAS No. 66761-03-3

7-Acetamido-3-hydroxynaphthalene-1-sulphonic acid

Cat. No.: B12670404
CAS No.: 66761-03-3
M. Wt: 281.29 g/mol
InChI Key: FQVOHUNTVPFJNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Acetamido-3-hydroxynaphthalene-1-sulphonic Acid (CAS 66761-03-3) is a high-purity naphthalene derivative supplied for professional research and development. This compound, with the molecular formula C12H11NO5S and a molecular weight of 281.28 g/mol, is characterized by the presence of sulfonic acid, hydroxyl, and acetamido functional groups on its naphthalene backbone, making it a valuable intermediate in synthetic chemistry . The calculated density of the compound is 1.582 g/cm³ . As a building block in organic synthesis, this compound serves as a key precursor for the development of more complex molecules. Its structural features are typical of compounds used in the synthesis of dyes, pigments, and functional materials, where the naphthalene core provides planarity and the substituents allow for further chemical modification and coupling reactions . The related compound, 7-amino-3-hydroxynaphthalene-1-sulphonic acid (CAS 86-61-3), is a known material in chemical research, highlighting the significance of this chemical family . This product is intended For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can request bulk quantities for pilot-scale or production applications, with custom packaging available to suit specific project requirements.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

66761-03-3

Molecular Formula

C12H11NO5S

Molecular Weight

281.29 g/mol

IUPAC Name

7-acetamido-3-hydroxynaphthalene-1-sulfonic acid

InChI

InChI=1S/C12H11NO5S/c1-7(14)13-9-3-2-8-4-10(15)6-12(11(8)5-9)19(16,17)18/h2-6,15H,1H3,(H,13,14)(H,16,17,18)

InChI Key

FQVOHUNTVPFJNU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC2=C(C=C(C=C2C=C1)O)S(=O)(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Acetamido-3-hydroxynaphthalene-1-sulphonic acid typically involves the acetylation of 3-hydroxynaphthalene-1-sulphonic acid. The reaction is carried out in the presence of acetic anhydride and a catalyst, such as sulfuric acid, under controlled temperature conditions. The reaction mixture is then purified through recrystallization to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale acetylation processes. The use of continuous reactors and efficient purification techniques ensures high yield and purity of the compound. The reaction conditions are optimized to minimize by-products and enhance the overall efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

7-Acetamido-3-hydroxynaphthalene-1-sulphonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

7-Acetamido-3-hydroxynaphthalene-1-sulphonic acid has the chemical formula C12H11NO5SC_{12}H_{11}NO_5S and is characterized by the presence of both acetamido and hydroxyl functional groups attached to a naphthalene ring. This structure contributes to its reactivity and versatility in various applications.

Analytical Chemistry

High-Performance Liquid Chromatography (HPLC)

One of the primary applications of this compound is in HPLC for the separation and analysis of compounds. It can be effectively analyzed using reverse phase HPLC methods. The mobile phase typically consists of acetonitrile, water, and phosphoric acid, although formic acid can be used for mass spectrometry applications. This method allows for the isolation of impurities and is scalable for preparative separation processes .

Table 1: HPLC Conditions for this compound

ParameterValue
Column TypeNewcrom R1 HPLC column
Mobile PhaseAcetonitrile + Water + Phosphoric Acid
Particle Size3 µm (for UPLC applications)
ApplicationPharmacokinetics

Microbial Degradation

In environmental microbiology, this compound has been studied for its biodegradability. Research indicates that specific bacterial consortia can completely degrade naphthalene sulfonic acids, including this compound. The degradation process involves multicomponent dioxygenases that catalyze the oxidation of naphthalene derivatives, leading to less toxic metabolites .

Case Study: Biodegradation Pathways

A study demonstrated that mixed bacterial strains from the Pseudomonas genus can initiate the degradation of naphthalene sulfonates through hydroxylation processes. This finding highlights the potential use of these bacteria in bioremediation strategies aimed at cleaning up environments contaminated with aromatic sulfonic acids .

Industrial Applications

Dye Manufacturing

This compound serves as an intermediate in the production of azo dyes. These dyes are widely used in textile manufacturing due to their vibrant colors and stability. The compound’s sulfonic group enhances water solubility, making it suitable for dye formulations .

Table 2: Industrial Uses of this compound

ApplicationDescription
Dye ManufacturingIntermediate for azo dyes
DispersantsUsed in various formulations
Wetting AgentsEnhances surface interaction

Toxicological Insights

While this compound is less toxic to humans, studies have shown it can exhibit cytotoxic effects on aquatic organisms such as fish and water fleas. This highlights the importance of assessing environmental impacts when utilizing this compound in industrial applications .

Table 3: Toxicological Data Summary

OrganismEffect
FishCytotoxic effects noted
Water Fleas (Daphnia)Lethal effects observed

Mechanism of Action

The mechanism of action of 7-Acetamido-3-hydroxynaphthalene-1-sulphonic acid involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological macromolecules, while the hydroxyl and sulfonic acid groups contribute to its solubility and reactivity. These interactions facilitate the compound’s binding to enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Functional Group Differences

  • Acetamido vs. Amino Groups: The acetamido group in the target compound distinguishes it from 7-amino-1,3-naphthalenedisulfonic acid . The acetyl moiety likely reduces reactivity compared to the free amino group, altering solubility and stability.
  • Azo Linkage Complexity : Both the target compound and 7-hydroxy-8-[(4-sulphonaphthyl)azo]naphthalene-1,3-disulphonic acid feature azo groups, but the target’s azo linkage connects to a nitrophenyl group, which may confer distinct light-absorption properties for dye applications.

Sulphonic Acid Variations

  • Mono- vs. Di-sulphonates: The target compound has a single sulphonic acid group, whereas Dipotassium 7-hydroxynaphthalene-1,3-disulphonate and 7-hydroxy-8-[(4-sulphonaphthyl)azo]naphthalene-1,3-disulphonic acid contain two or three sulphonate groups. Increased sulphonation generally enhances water solubility and ionic character, making di-/tri-sulphonates preferable in aqueous industrial processes.

Thermal and Chemical Stability

  • 7-Amino-1,3-naphthalenedisulfonic acid exhibits exceptional thermal stability (mp >300°C) due to its rigid disulphonate structure . In contrast, the target compound’s acetamido and azo substituents may lower its melting point, though experimental data are lacking.

Biological Activity

7-Acetamido-3-hydroxynaphthalene-1-sulphonic acid (also known as 7-Acetamido-3-hydroxy-1-naphthalenesulfonic acid) is a derivative of naphthalene, characterized by the presence of an acetamido group and a hydroxyl group at specific positions on the naphthalene ring. This compound has garnered attention in various fields due to its potential biological activities, particularly as a mutagen and its interactions with biological macromolecules.

  • Molecular Formula : C₁₂H₁₁N₁O₅S
  • Molecular Weight : Approximately 253.27 g/mol
  • Appearance : Off-white to grey-pink powder
  • Solubility : Soluble in hot sodium bisulfite solution; insoluble in water, alcohol, ether, and benzene.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly as a mutagen. Its structure allows it to interact with various biological macromolecules, influencing cellular processes.

Mutagenic Properties

The compound's mutagenic potential has been highlighted in several studies, suggesting that it can induce mutations in DNA. This property is critical for understanding its implications in carcinogenesis and genetic alterations.

Interaction with Biological Macromolecules

This compound can form complexes with proteins and nucleic acids, potentially affecting their structure and function. These interactions are crucial for elucidating the compound's mutagenic properties and its role in biochemical pathways.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of structurally similar compounds:

Compound NameMolecular FormulaUnique FeaturesBiological Activity
4-Amino-3-hydroxynaphthalene-1-sulphonic acidC₁₂H₉N₃O₃SKnown for its mutagenic properties; used in dye productionMutagenic
5-Acetamido-6-hydroxynaphthalene-2-sulphonic acidC₁₂H₉N₃O₄SExhibits different biological activities; used in pharmaceuticalsAntimicrobial
4-Hydroxy-3-nitronaphthalenesulfonic acidC₁₂H₉N₃O₅SContains a nitro group; used in dye synthesisAntimicrobial

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

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